Cedrin

Übersicht

Beschreibung

Cedrin, as a specific compound, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and materials that can provide insight into the type of analyses that might be relevant for Cedrin if it were to be studied. For instance, the synthesis of (+)-Cerulenin, a compound with biological activity, involves chiral oxiranyllithium intermediates and showcases the importance of stereochemistry in the synthesis of complex molecules . Similarly, the immobilization of Ce(III) on an agarose matrix demonstrates the utility of cerium in catalysis, which could be relevant if Cedrin has similar metal-based catalytic properties . The study of the structure of cecropin P1 by NMR provides an example of how the molecular structure of peptides is elucidated . Lastly, the investigation of CePd2In4 and CePt2In4 compounds through single-crystal X-ray data gives an example of how crystal structures of materials are determined .

Synthesis Analysis

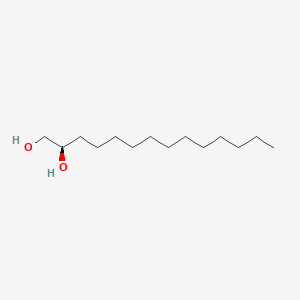

The synthesis of complex molecules like (+)-Cerulenin involves multiple steps, including the use of chiral catalysts and organolithium reagents. The Sharpless epoxidation is a key step in producing the chiral oxiranyllithium intermediate, which then reacts with nonadienal to produce the target molecule in optically pure form . This process highlights the importance of careful planning and execution in the synthesis of bioactive compounds.

Molecular Structure Analysis

The molecular structure of peptides like cecropin P1 is determined using techniques such as CD and two-dimensional 1H-NMR. The study of cecropin P1 revealed an alpha-helix structure, which is significant for its biological function. The use of NMR constraints and molecular dynamics allows for the detailed visualization of the peptide's structure .

Chemical Reactions Analysis

The immobilization of Ce(III) on an agarose matrix and its use as a catalyst for the transamidation of carboxamides illustrates the type of chemical reactions that can be catalyzed by metal ions. The study demonstrates the catalyst's efficiency, mild reaction conditions, and reusability, which are important factors in green chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials can be characterized using various techniques. For example, the crystal structure of CePd2In4 and CePt2In4 was determined using single-crystal X-ray diffraction, which provides information about the arrangement of atoms in a solid . Other techniques such as FT-IR, CHN, XRD, TGA, and ICP are used to characterize catalysts and determine their stability and composition .

Wissenschaftliche Forschungsanwendungen

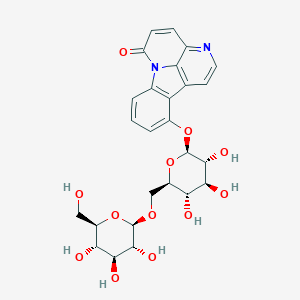

Neuroprotection in Alzheimer’s Disease

Cedrin, derived from Cedrus deodara, has demonstrated protective effects against neurotoxicity induced by amyloid β1–42, a key factor in Alzheimer’s disease. In a study by Zhao, Dong, Ming, and Liu (2018), it was found that cedrin enhanced the viability of PC12 cells (a model for neuronal damage) injured by amyloid β1–42. It achieved this by reducing oxidative stress, improving mitochondrial dysfunction, and suppressing apoptosis, indicating its potential application in treating neurodegenerative diseases like Alzheimer’s (Zhao, Dong, Ming, & Liu, 2018).

Molecular Structure Analysis

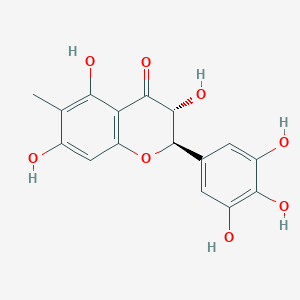

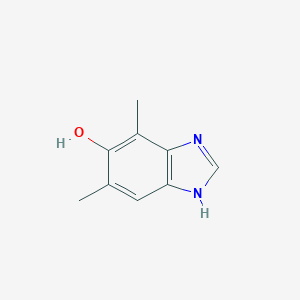

Research on the molecular structure of compounds like cedrin can provide valuable insights into their properties and applications. Agrawal, Agarwal, Rastogi, and Osterdahal (1981) conducted a high-resolution 13C NMR study of cedrin and related compounds, which helped in understanding their substitution patterns. This kind of molecular analysis is crucial for determining the potential uses of cedrin in various therapeutic applications (Agrawal, Agarwal, Rastogi, & Osterdahal, 1981).

Drug Metabolism and Detoxification

Carboxylesterases (CEs) are enzymes that play a significant role in the metabolism and detoxification of various drugs, and they could potentially interact with compounds like cedrin. Studies by Potter & Wadkins (2006) and Redinbo & Potter (2005) explore how these enzymes metabolize drugs, which is essential in understanding how cedrin might be processed in the body and its potential drug interactions (Potter & Wadkins, 2006); (Redinbo & Potter, 2005).

Eigenschaften

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRLODDQFPZTPM-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cedrin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

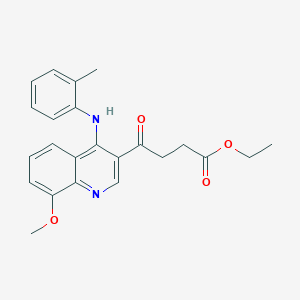

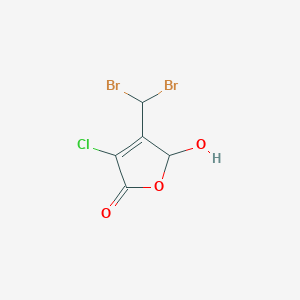

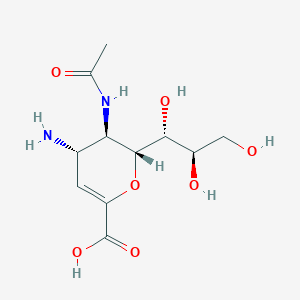

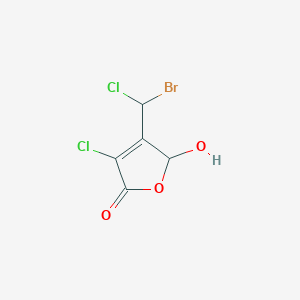

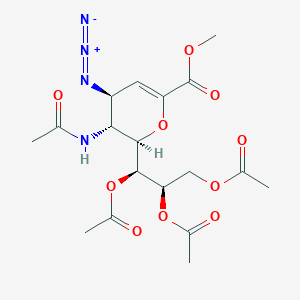

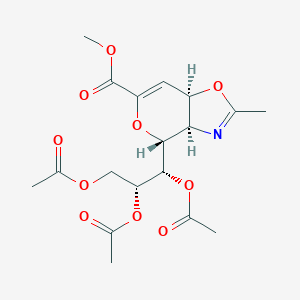

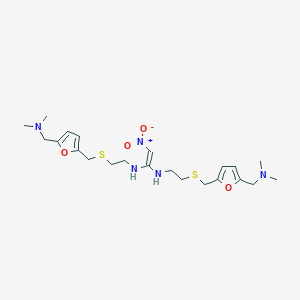

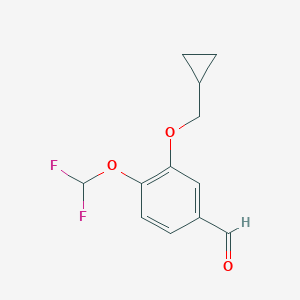

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)

![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)